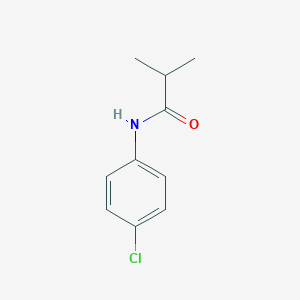

N-(4-chlorophenyl)-2-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPHKLAKBDBGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280135 | |

| Record name | N-(4-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-05-6 | |

| Record name | NSC15663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of N 4 Chlorophenyl 2 Methylpropanamide

De Novo Synthesis of the Core N-(4-chlorophenyl)-2-methylpropanamide Scaffold

The foundational synthesis of this compound involves the formation of an amide bond between a substituted aniline (B41778) and an appropriate carboxylic acid derivative.

Amidation Reactions and Related Condensation Approaches

The most direct and widely employed method for synthesizing the this compound scaffold is through amidation reactions. This typically involves the condensation of 4-chloroaniline (B138754) with an activated form of isobutyric acid. A common laboratory-scale synthesis utilizes isobutyryl chloride as the acylating agent, reacting it with 4-chloroaniline in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Alternative strategies for amide bond formation are continuously being developed to improve efficiency and sustainability. ucl.ac.uk These include:

Coupling Reagents: Direct condensation of isobutyric acid and 4-chloroaniline can be achieved using various coupling agents, such as carbodiimides (e.g., EDC) or phosphonium-based reagents (e.g., T3P). ucl.ac.uk

Catalytic Methods: Boron-based catalysts have been shown to facilitate dehydrative amidation between carboxylic acids and amines, offering a more sustainable approach by avoiding stoichiometric activating agents. unimi.it

Rearrangement Reactions: Novel methods, such as harnessing the rearrangement of reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, can also be employed for amide bond construction with high functional group tolerance. nih.gov

Alternative Precursors: A two-step, one-pot protocol allows for the conversion of nitroarenes, such as 4-chloronitrobenzene, directly into N-aryl amides. This process involves a metal-free reduction of the nitro group followed by acylation with an anhydride, avoiding the direct handling of aniline derivatives. unimi.itresearchgate.net

Optimization of Reaction Conditions and Precursor Utilization

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and reaction time. nih.gov Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the type and amount of base or catalyst used.

For amidation reactions, the selection of a solvent can significantly influence the reaction rate and yield. researchgate.net A study on a multi-component reaction demonstrated that refluxing in ethanol (B145695) provided a significantly higher yield (82%) compared to other solvents like water (10%), acetonitrile (B52724) (13%), or DMF (30%) at the same temperature. researchgate.net The choice of base is also critical; in many amidation procedures, triethylamine (B128534) is used to scavenge the acid produced. mdpi.com For novel syntheses, Bayesian optimization and other data-driven approaches are being explored to more rapidly identify optimal reagents and conditions, reducing the need for extensive empirical experimentation. nih.gov

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Water | Reflux | 10 |

| Acetonitrile | Reflux | 13 |

| DMF | Reflux | 30 |

| THF | Reflux | 15 |

| Methanol | Reflux | 25 |

| Ethanol | Reflux | 82 |

Derivatization Strategies for Structural Modification

Derivatization of the core this compound structure is a key strategy for creating a library of related compounds. Modifications can be introduced at several positions, including the phenyl ring, the amide nitrogen, and the alkyl chain.

Substitution Patterns on the Phenyl Ring and Amide Nitrogen

Modifications to the aromatic ring are typically achieved by using differently substituted anilines as starting materials. For instance, using 3-chloroaniline (B41212) or 2-chloroaniline (B154045) would result in the corresponding isomeric products. Further diversity can be introduced by starting with anilines bearing other functional groups (e.g., methyl, methoxy) in addition to or instead of the chlorine atom. researchgate.net

The amide nitrogen offers another site for derivatization. While the parent compound has a hydrogen atom on the nitrogen, this can be replaced with other functional groups. For example, N-hydroxy analogs have been synthesized, which involves introducing a hydroxyl group on the amide nitrogen. ontosight.ai Another significant modification involves replacing the carbonyl group of the amide with a sulfonyl group, leading to the synthesis of N-(arylsulfonyl)-amides such as N-(4-chlorophenylsulfonyl)-2-methylpropanamide. nih.govresearchgate.net In the crystal structure of this particular analog, the molecule is twisted at the sulfur atom, and molecules are linked by hydrogen bonds into inversion dimers. nih.govresearchgate.net

| Analog Name | Modification Site | Structural Change | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-2-methylpropanamide | Phenyl Ring | Chlorine at position 3 | - |

| N-(4-methylphenyl)-2-methylpropanamide | Phenyl Ring | Methyl group instead of chlorine | - |

| N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide | Amide Nitrogen | Addition of a hydroxyl group | ontosight.ai |

| N-(4-chlorophenylsulfonyl)-2-methylpropanamide | Amide Group | Carbonyl (CO) replaced by sulfonyl (SO₂) | nih.govresearchgate.net |

Elaboration of the Alkyl Chain and Alpha-Substituents

The 2-methylpropanamide portion of the molecule, also known as the isobutyramide (B147143) group, can be readily modified. The simplest variation involves using different acyl chlorides or carboxylic acids in the initial synthesis. For example, using propanoyl chloride or butanoyl chloride would yield analogs with a linear alkyl chain instead of the branched isobutyl group.

Further complexity can be introduced by adding substituents to the alkyl chain, particularly at the alpha-carbon (the carbon adjacent to the carbonyl group). The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of ibuprofen, showcases a more complex elaboration of the alkyl portion, where the alpha-methyl group is replaced by a 4-isobutylphenyl group. mdpi.com This highlights the possibility of incorporating larger and more functionally diverse groups at this position.

Polymerization Applications of this compound Analogs

Analogs of this compound that contain a polymerizable functional group can be used as monomers for the synthesis of novel polymers. An example is N-[4-N′-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide (N-CPACPMI), which incorporates the N-(4-chlorophenyl)amide structure into a maleimide ring. researchgate.net

This monomer has been successfully homopolymerized and copolymerized with methyl methacrylate (MMA) using a radical initiator. researchgate.net The resulting polymers incorporate the rigid imide ring into the polymer backbone. Thermogravimetric analysis (TGA) of these polymers showed high thermal stability, with initial decomposition temperatures ranging from 255 to 299°C. researchgate.net This demonstrates that analogs of this compound can be valuable building blocks for creating thermally stable polymeric materials.

| Polymer | Monomer Composition (N-CPACPMI:MMA) | Initial Decomposition Temperature (°C) |

|---|---|---|

| Homopolymer | 1:0 | 299 |

| Copolymer 1 | 0.76:0.24 | 275 |

| Copolymer 2 | 0.54:0.26 | 260 |

| Copolymer 3 | 0.28:0.72 | 255 |

Despite a comprehensive search for scientific literature, no specific information, research findings, or data are available regarding the use of this compound as an initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

The existing body of scientific literature on ATRP initiators focuses on compounds that contain a labile carbon-halogen bond, which is a structural requirement for the initiation process. While a wide variety of functionalized alkyl halides have been explored as initiators to produce polymers with specific end-groups, there is no documented evidence or study pertaining to the application of this compound in this context.

Consequently, it is not possible to provide an analysis of its role, detailed research findings, or data tables related to its use as an initiator in controlled radical polymerization as outlined in the requested article structure. The compound does not appear to be a recognized or studied initiator within this field of polymer chemistry.

Advanced Spectroscopic and Structural Elucidation of N 4 Chlorophenyl 2 Methylpropanamide

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study for N-(4-chlorophenyl)-2-methylpropanamide was not available in the surveyed scientific literature. However, based on the analysis of closely related N-(4-chlorophenyl) amide structures, a detailed and scientifically grounded projection of its crystallographic features can be established. The following sections describe the anticipated molecular arrangement and intermolecular forces that would define its solid-state architecture.

In the solid state, the crystal packing of this compound is expected to be dominated by a robust network of intermolecular hydrogen bonds, a characteristic feature of secondary amides. The primary interaction would be the hydrogen bond formed between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) of an adjacent molecule as the acceptor.

This strong N−H···O interaction is a highly directional and organizing force that typically leads to well-defined supramolecular motifs. In many crystalline amides, this results in the formation of cyclic centrosymmetric dimers, where two molecules are linked by a pair of N−H···O hydrogen bonds. nih.govnih.gov Alternatively, these interactions can link molecules into one-dimensional polymeric chains extending through the crystal lattice. nih.gov

A summary of the anticipated primary hydrogen bond geometry is presented below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Motif |

| N—H···O=C | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 160-180 | Dimer or Chain |

| Data are predictive and based on typical values for secondary amides. |

The molecular conformation of this compound in the solid state is defined by the rotational freedom around its single bonds. A key conformational parameter is the dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the amide group (C-N-C=O).

In related structures, such as N-(4-Chlorophenyl)-2-hydroxybenzamide, these two planes are not coplanar, exhibiting a significant dihedral angle to minimize steric repulsion between the ortho-hydrogen of the phenyl ring and the substituents on the amide nitrogen and carbonyl carbon. nih.gov For this compound, a twisted conformation with a dihedral angle likely in the range of 20-50° is expected.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Characterization

| Vibrational Mode | Assignment | Expected Wavenumber (cm⁻¹) | Description |

| ν(N-H) | N-H Stretch | ~ 3300 | Amide A, typically a strong, sharp band in the IR spectrum. Its position indicates hydrogen bonding. |

| νas(C-H) | Aromatic C-H Stretch | 3100 - 3050 | Asymmetric stretching modes of the C-H bonds on the chlorophenyl ring. |

| νas(C-H) | Aliphatic C-H Stretch | 2975 - 2950 | Asymmetric stretching of C-H bonds in the two methyl groups of the isopropyl moiety. |

| νs(C-H) | Aliphatic C-H Stretch | 2880 - 2860 | Symmetric stretching of C-H bonds in the methyl groups. |

| ν(C=O) | Amide I | ~ 1670 | Predominantly C=O stretching. A very strong and characteristic absorption in the IR spectrum. |

| δ(N-H) + ν(C-N) | Amide II | ~ 1540 | A coupled vibration of N-H in-plane bending and C-N stretching. Strong in IR, weaker in Raman. |

| ν(C=C) | Aromatic Ring Stretch | 1595, 1490 | C=C stretching vibrations within the 4-chlorophenyl ring. |

| δas(CH₃) | Methyl Asymmetric Bend | ~ 1465 | Asymmetric deformation of the methyl groups in the isopropyl moiety. |

| δs(CH₃) | Methyl Symmetric Bend | ~ 1385 | Symmetric "umbrella" deformation of the methyl groups. |

| ν(C-N) | Amide III | ~ 1250 | A complex mix of C-N stretching and N-H bending. |

| ν(C-Cl) | C-Cl Stretch | ~ 1090 | Stretching vibration of the carbon-chlorine bond on the aromatic ring. |

The FT-IR spectrum is expected to be dominated by the intense absorptions of the Amide I (C=O stretch) and Amide II bands, which are definitive markers for the secondary amide group. The N-H stretching vibration around 3300 cm⁻¹ provides direct evidence of intermolecular hydrogen bonding in the solid state.

The C-H stretching region can be clearly divided, with the aromatic C-H stretches appearing above 3000 cm⁻¹ and the aliphatic C-H stretches of the isopropyl group appearing below 3000 cm⁻¹. mdpi.com The FT-Raman spectrum would complement the FT-IR data, often showing strong signals for the symmetric aromatic ring breathing modes and C=C stretching vibrations, while the highly polar C=O and N-H vibrations may be less intense compared to the IR spectrum.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl 2 Methylpropanamide

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a molecule. Such studies on N-(4-chlorophenyl)-2-methylpropanamide and its analogs reveal crucial information about its stability, reactivity, and intermolecular interaction potential. xisdxjxsu.asianih.gov

Frontier Molecular Orbital Theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules containing the N-(4-chlorophenyl)amide scaffold, DFT calculations typically show that the HOMO is distributed over the chlorophenyl ring and the amide linkage, while the LUMO is often localized on the aromatic ring system. This distribution indicates that the chlorophenyl ring is the primary site for electron donation and acceptance.

Global reactivity descriptors can be calculated from HOMO and LUMO energies. researchgate.net For instance, chemical hardness (η), a measure of resistance to charge transfer, can be predicted from the HOMO-LUMO gap. researchgate.net A large energy gap corresponds to a "hard" molecule, which is less reactive, while a small gap indicates a "soft," more reactive molecule. mdpi.com

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.94 |

| LUMO Energy | ELUMO | -5.72 |

| Energy Gap | ΔE | 2.22 |

| Chemical Potential | µ | -6.83 |

| Chemical Hardness | η | 1.11 |

Data derived from a quantum chemical study on 4-chlorophenyl quinoline-2-carboxylate, a molecule containing the relevant chlorophenyl moiety. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asiauni-muenchen.de The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netnumberanalytics.com

For this compound, the MEP map would be expected to show the most negative potential (typically colored red or orange) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net Negative potential would also be associated with the chlorine atom. Conversely, regions of positive potential (typically colored blue) are expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. researchgate.net This information is crucial for understanding how the molecule interacts with biological receptors or other molecules. numberanalytics.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It examines charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation and intramolecular charge transfer (ICT), which contribute to molecular stability. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π* C=O | 55.8 |

| LP(2) O1 | σ* N1-C(amide) | 28.5 |

| LP(3) Cl | π* C(ring)-C(ring) | 5.1 |

| π C(ring)-C(ring) | π* C(ring)-C(ring) | 18.9 |

Values are representative and synthesized from typical findings for similar molecular structures discussed in the literature. acadpubl.euresearchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Local reactivity descriptors, such as Fukui functions, are particularly useful for identifying the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. scielo.org.mxscispace.com

The Fukui function (f(r)) analysis helps pinpoint reactive centers. scielo.org.mx

f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) indicates the propensity of a site to react with a radical.

For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+(r) value). The oxygen, nitrogen, and chlorine atoms, along with the carbon atoms of the phenyl ring, would be the probable sites for electrophilic attack (high f-(r) values). chemrxiv.org These predictions are invaluable for understanding reaction mechanisms and designing new molecules with tailored reactivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This simulation helps in understanding the binding mode and estimating the binding affinity of the molecule. For this compound and its analogs, docking studies can elucidate potential interactions with the active sites of various enzymes or receptors. nih.govajchem-a.com

Docking simulations of scaffolds containing the 4-chlorophenyl group have been performed against a range of biological targets, including histone deacetylases (HDACs), proteases, and kinases. researchgate.netajchem-a.comontosight.aisamipubco.com The simulations typically reveal key intermolecular interactions responsible for binding:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site are often crucial for binding.

Hydrophobic Interactions: The chlorophenyl ring and the isopropyl group of the 2-methylpropanamide moiety can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Pi-Interactions: The aromatic phenyl ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine. researchgate.net

The results of these simulations, often expressed as a docking score, provide a rational basis for the observed biological activity and guide the design of more potent analogs. samipubco.com

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design effective inhibitors. nih.govarxiv.org The computational data gathered for this compound provides a solid foundation for applying SBDD principles. nih.gov

By understanding the key binding interactions from docking simulations, medicinal chemists can propose modifications to the this compound scaffold to enhance its affinity and selectivity for a specific target. nih.gov For example:

Scaffold Hopping: The core propanamide or chlorophenyl structure could be replaced with other chemical groups (bioisosteres) that maintain the key interactions but possess improved pharmacokinetic properties.

Fragment Growing: If this scaffold is identified as a fragment hit, new functional groups can be computationally "grown" from the core structure to occupy adjacent pockets in the binding site, thereby increasing potency. nih.gov

Linker Design: The amide linker could be modified to optimize the orientation of the chlorophenyl ring and the isopropyl group within the active site.

This iterative process of computational modeling, chemical synthesis, and biological testing is central to modern drug discovery and allows for the efficient optimization of lead compounds based on the this compound scaffold. arxiv.orgnih.gov

Based on a comprehensive search of available scientific literature, there is no research data to support the biological activity or molecular pharmacology of this compound in relation to the enzyme targets specified in the requested outline. Searches for this specific compound, including by its chemical name and CAS number (2244-38-4), did not yield any studies detailing its effects on:

Monoacylglycerol Lipase (MGL)

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)

Histone Deacetylase (HDAC)

Metalloproteases

Carbonic Anhydrase

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Consequently, it is not possible to generate the requested article focusing solely on the enzymatic inhibition and modulation studies of this compound as the foundational research is not present in the public domain. The creation of scientifically accurate content, including detailed research findings and data tables, is contingent upon the existence of primary research, which could not be located for this specific compound and the outlined biological targets.

Biological Activity and Molecular Pharmacology of N 4 Chlorophenyl 2 Methylpropanamide

Enzyme Inhibition and Modulation Studies

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and regulation of body temperature and the sensation of pain. wikipedia.org It is activated by a variety of stimuli, including high temperatures (>43°C), acidic conditions, and chemical compounds like capsaicin, the pungent component in chili peppers. wikipedia.orgmdpi.com Due to its central role in nociception, the TRPV1 receptor is a significant target for the development of new analgesic drugs. nih.govnih.gov

Currently, there are no specific studies available that document the activity of N-(4-chlorophenyl)-2-methylpropanamide as a TRPV1 receptor antagonist. However, the development of TRPV1 antagonists is an active area of research, with numerous compounds being investigated. For instance, a series of 2-(3-fluoro-4-methylsulfonaminophenyl) propanamides has been identified as potent TRPV1 antagonists, highlighting that the propanamide structure can serve as a scaffold for activity at this receptor. nih.gov The table below shows examples of other established TRPV1 antagonists.

Table 1: Examples of Investigated TRPV1 Receptor Antagonists

| Compound Name | Mechanism | Noted Research Findings |

|---|---|---|

| Capsazepine | Competitive Antagonist | Also an activator of ENaCδ; used extensively in preclinical research. rndsystems.com |

| AMG 9810 | Competitive Antagonist | Potent and selective antagonist. rndsystems.com |

| SB 366791 | Competitive Antagonist | Potent and selective antagonist. rndsystems.com |

This table is for illustrative purposes and does not include this compound, as no direct data is available.

Further investigation would be required to determine if this compound possesses any antagonist activity at the TRPV1 receptor.

Steroid 5-alpha Reductase Inhibition

Steroid 5-alpha reductase (5α-reductase) is an enzyme crucial for the metabolism of androgens and estrogens. wikipedia.org It is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov Inhibition of this enzyme is a key therapeutic strategy for conditions exacerbated by DHT, such as benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). wikipedia.orgnih.gov

There is no direct scientific evidence to suggest that this compound acts as an inhibitor of steroid 5α-reductase. The class of 5α-reductase inhibitors is well-established and includes both steroidal and non-steroidal compounds. mdpi.com Marketed inhibitors like finasteride (B1672673) and dutasteride (B1684494) are azasteroids. nih.gov Research into novel inhibitors is ongoing, but this compound is not mentioned among the experimental or clinically used compounds in the available literature. wikipedia.org

Receptor Binding and Signaling Pathway Interactions

Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonism

The Melanin-Concentrating Hormone Receptor 1 (MCH1R) is a G-protein-coupled receptor widely expressed in the brain. It plays a significant role in regulating energy homeostasis, feeding behavior, and mood. nih.govnih.gov As such, MCH1R antagonists are being investigated as potential treatments for obesity and depression. nih.govnih.gov

While no studies have directly evaluated this compound as an MCH1R antagonist, its 2-methylpropanamide moiety is a structural feature found in known MCH1R antagonists. A notable example is SNAP 94847, a compound that has demonstrated efficacy in animal models of anxiety and depression. nih.gov This suggests that the propanamide scaffold could be a key component for interaction with the MCH1R.

Table 2: Example of an MCH1R Antagonist with a 2-Methylpropanamide Moiety

| Compound Name | Chemical Name | Key Research Finding |

|---|

This table is for illustrative purposes to show a related compound. It does not include data for this compound.

The presence of this structural component in a known MCH1R antagonist indicates a potential, though unconfirmed, avenue for the pharmacological activity of this compound.

Dopamine D4 Receptor Ligand Interactions

The Dopamine D4 receptor (D4R) is a G protein-coupled receptor belonging to the D2-like family. wikipedia.org It is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and addictive behaviors. wikipedia.orgnih.gov The development of selective D4R ligands is a significant goal in medicinal chemistry for creating targeted therapeutics. nih.govelifesciences.org

Specific binding data for this compound at the Dopamine D4 receptor is not available. However, the N-(4-chlorophenyl) structural element is a common feature in many potent and selective D4 receptor ligands. Research has shown that this group can be crucial for high-affinity binding. For example, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a highly potent and selective D4 ligand. nih.gov

Table 3: Example of a Potent D4 Receptor Ligand Containing a 4-Chlorophenyl Group

| Compound Name | Receptor Affinity (IC50) | D4 vs D2 Selectivity |

|---|

This table, based on data from Perrone R, et al. (1998), is for illustrative purposes to show a related compound. It does not include data for this compound. nih.gov

The inclusion of the N-(4-chlorophenyl) group in the target compound suggests that it may interact with the D4 receptor, but this remains to be experimentally verified. nih.govmdpi.com

SLACK Potassium Channel Modulatory Effects

The SLACK potassium channel (also known as KCNT1 or Slo2.2) is a sodium-activated potassium channel that plays a critical role in regulating neuronal excitability. nih.govepfl.ch Gain-of-function mutations in the KCNT1 gene are associated with severe early-onset epileptic encephalopathies, making SLACK channel inhibitors a compelling therapeutic strategy. researchgate.netnih.govkcnt1epilepsy.org

There is no published research identifying this compound as a modulator of the SLACK potassium channel. The known modulators of this channel are structurally diverse. For example, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides has been identified as SLACK channel inhibitors through high-throughput screening. researchgate.net The antipsychotic drug loxapine (B1675254) is known to be a SLACK channel activator. nih.gov Without experimental data, any potential effect of this compound on SLACK channels is purely speculative.

Antimicrobial Efficacy Assessments

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic-resistant bacteria. Amide derivatives and compounds containing halogenated phenyl rings are classes of molecules that have frequently demonstrated antimicrobial properties. nanobioletters.com

Direct studies on the antimicrobial efficacy of this compound are not prominent in the literature. However, analysis of its structural components and related compounds suggests a potential for such activity. The 4-chlorophenyl group is present in many compounds with known antimicrobial effects. For example, 4-Chloro-2-Isopropyl-5-Methylphenol (chlorothymol) has been shown to have antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, various N-benzamide derivatives have been synthesized and tested, showing a range of antibacterial and antifungal activities. nanobioletters.com Studies on N-{2-(4-chlorophenyl) acetyl} amino alcohols and other related chlorophenyl derivatives have also reported antimicrobial activities against various bacterial and fungal strains. researchgate.netnih.gov

Table 4: Antimicrobial Activity of Structurally Related Compounds

| Compound Class/Name | Organism(s) | Type of Activity Noted |

|---|---|---|

| 4-Chloro-2-Isopropyl-5-Methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial and anti-biofilm activity. nih.gov |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Various bacteria and fungi | Moderate antifungal and antibacterial activity. researchgate.net |

| N-Benzamide derivatives | E. coli, B. subtilis | Varying degrees of antibacterial activity. nanobioletters.com |

This table summarizes findings for compounds structurally related to this compound to indicate potential areas of efficacy.

These findings collectively suggest that this compound is a candidate for antimicrobial screening, although specific data on its efficacy, spectrum of activity, and minimum inhibitory concentrations (MICs) are required for confirmation.

Antibacterial Spectrum and Potency

Dedicated studies detailing the specific antibacterial spectrum and potency of this compound were not identified in the public scientific literature. While research exists on the antimicrobial properties of various propanimidamide (B3024157) and N-acyl-α-amino acid derivatives, specific data quantifying the minimum inhibitory concentration (MIC) or spectrum of activity for this compound against bacterial strains is not available. ontosight.aievitachem.comevitachem.com

Antifungal Spectrum and Potency

Similarly, specific research evaluating the antifungal spectrum and potency of this compound could not be located. Although related compounds and other N-substituted derivatives have been investigated for activity against various fungal species, including Candida albicans, no studies presenting specific data for this compound were found. evitachem.comnih.gov

Antineoplastic and Antiproliferative Investigations

Investigations into the direct antineoplastic and antiproliferative effects of this compound are not extensively documented in available research. Studies on structurally related phenylacetamide and pyrazole (B372694) derivatives have shown anticancer activities, but these findings cannot be directly attributed to this compound itself. tbzmed.ac.irnih.gov

In Vitro Cytotoxicity and Cell Viability Studies

Specific in vitro cytotoxicity and cell viability studies focused solely on this compound against various cancer cell lines are not described in the reviewed literature. Research on related phenylacetamide derivatives has demonstrated cytotoxic effects against cell lines such as MDA-MB-468, PC12, and MCF-7, with reported IC50 values. tbzmed.ac.ir However, comparable data for this compound is not available.

Proposed Mechanisms of Anticancer Action

Due to the lack of specific studies on its antineoplastic activity, there are no proposed mechanisms of anticancer action for this compound in the scientific literature. Research into derivatives has suggested mechanisms such as the induction of apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, and inhibition of kinases like AKT2, but these have not been demonstrated for the specific compound . tbzmed.ac.irnih.gov

Anti-inflammatory Properties and Immunomodulation

The scientific literature lacks specific studies investigating the anti-inflammatory or immunomodulatory properties of this compound. While some propanimidamides and other complex molecules containing a 4-chlorophenyl group have been noted for potential anti-inflammatory activity, such as the attenuation of nitric oxide (NO) production in activated microglia, these properties have not been specifically documented for this compound. ontosight.ainih.gov

Exploration of Other Phenotypic Biological Activities (e.g., Insect Repellency)

Beyond a primary mode of action, many small molecules exhibit a range of other phenotypic biological activities. For compounds with structural similarities to this compound, activities such as insect repellency, herbicidal, and fungicidal effects have been reported.

The amide functional group is a common feature in many commercial insect repellents. The most well-known example is DEET (N,N-diethyl-m-toluamide). The structural analogy suggests that this compound could also possess insect repellent or insecticidal properties. The combination of an aromatic ring and an amide moiety is a recurring motif in molecules that interact with the olfactory receptors of insects.

Furthermore, a number of N-aryl propanamides and related structures have been investigated for their agricultural applications. For instance, certain nicotinic acid derivatives containing an amide linkage have demonstrated excellent herbicidal activity against specific weeds. sci-hub.box Similarly, various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been tested for their fungicidal activities against a range of plant pathogens. nih.gov The presence of an electron-withdrawing group, such as a chlorine atom, on the phenyl ring was found to be beneficial for activity against certain fungi. nih.gov Given these precedents, it is plausible that this compound could exhibit a spectrum of bioactivities relevant to agriculture.

Future Directions and Emerging Research Avenues for N 4 Chlorophenyl 2 Methylpropanamide

Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The development of new analogues of N-(4-chlorophenyl)-2-methylpropanamide with improved biological activity is a key area of future research. The process of rational design, which relies on understanding the structure-activity relationship (SAR), is central to this effort. By systematically modifying the chemical structure of the parent compound, researchers can optimize its properties.

Key to this endeavor is the exploration of various substituents on the phenyl ring. The presence and position of different chemical groups can significantly influence the compound's interaction with its biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity.

A critical aspect of this research involves the synthesis and biological evaluation of a series of N-(substituted phenyl)-2-methylpropanamides. This systematic approach allows for the identification of key structural features that govern the compound's activity. For instance, studies on related N-aryl amides have demonstrated that the nature and position of substituents on the aryl group play a crucial role in their biological effects.

Furthermore, the exploration of bioisosteric replacements for the chlorine atom on the phenyl ring could yield analogues with improved pharmacokinetic profiles. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the chlorine atom with other halogens or different functional groups could lead to analogues with enhanced potency and reduced off-target effects.

The following table summarizes the key strategies in the rational design of next-generation analogues:

| Design Strategy | Rationale | Desired Outcome |

| Substitution Pattern Analysis | To understand the influence of substituent position and nature on the phenyl ring. | Enhanced target selectivity and potency. |

| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. | Analogues with better absorption, distribution, metabolism, and excretion (ADME) profiles. |

| Conformational Restriction | To lock the molecule in a bioactive conformation. | Increased binding affinity and reduced off-target binding. |

Through these and other rational design approaches, the scientific community aims to develop a new generation of this compound analogues with precisely tailored properties for a range of applications.

Advanced Mechanistic Elucidation of Target Interactions

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for its future development. Advanced mechanistic studies will be instrumental in elucidating these interactions, providing a detailed picture of the compound's mode of action.

One of the primary goals is to identify the specific binding site of the compound on its target protein. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target. This data is invaluable for understanding the precise orientation and conformation of the molecule within the binding pocket.

In silico molecular docking and molecular dynamics simulations are powerful computational tools that can complement experimental approaches. These methods can predict the binding mode of this compound and its analogues, and can help to rationalize observed structure-activity relationships. By simulating the dynamic interactions between the compound and its target, researchers can gain insights into the key intermolecular forces that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Biochemical and biophysical assays are also essential for characterizing the binding kinetics and thermodynamics of the compound-target interaction. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity, association and dissociation rates, and the thermodynamic driving forces of binding.

A deeper understanding of the mechanism of action will not only facilitate the design of more potent and selective analogues but may also reveal novel therapeutic applications for this class of compounds.

Novel Applications in Chemical Biology and Advanced Materials Science

Beyond its potential biological activities, the unique chemical structure of this compound makes it an intriguing candidate for applications in chemical biology and advanced materials science.

In the realm of chemical biology , this compound could be developed into a chemical probe to study complex biological processes. By attaching a reporter tag, such as a fluorescent dye or a biotin molecule, to the this compound scaffold, researchers could create a tool to visualize and track its target within living cells. Such probes are invaluable for understanding the spatial and temporal dynamics of biological pathways.

Furthermore, the development of photo-crosslinkable analogues could enable the identification of the compound's direct binding partners in a cellular context. This technique, known as photoaffinity labeling, can provide definitive evidence of target engagement and help to unravel the compound's mechanism of action.

In the field of advanced materials science , the propanamide backbone of the molecule offers possibilities for its incorporation into novel polymers. The amide functional group can participate in hydrogen bonding, which can influence the physical properties of materials. Research into the polymerization of related N-aryl amides could pave the way for the development of new materials with tailored properties, such as thermal stability, mechanical strength, and specific recognition capabilities.

For instance, the incorporation of this compound as a monomeric unit could lead to the creation of "smart" polymers that respond to specific chemical or physical stimuli. These materials could have applications in areas such as drug delivery, sensing, and catalysis.

The exploration of these novel applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists, and holds the promise of expanding the utility of this compound far beyond its initial areas of investigation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2-methylpropanamide to improve yield and purity?

- Methodological Answer : Synthesis routes for structurally similar compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) highlight the importance of reagent stoichiometry and reaction conditions. For example, Novak et al. achieved 84% purity using a modified acylation protocol with controlled temperature (60–70°C) and anhydrous solvent conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound from byproducts like unreacted 4-chloroaniline or hydrolyzed intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and the methylpropanamide backbone (quaternary carbon at ~δ 175 ppm for the carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (theoretical ) and detect isotopic patterns consistent with chlorine (3:1 ratio for /).

Q. How should researchers handle safety concerns during experiments involving halogenated propanamides?

- Methodological Answer : Follow protocols for structurally related compounds (e.g., 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide):

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : For brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide), single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) confirmed orthorhombic crystal symmetry (space group Pbca) and intermolecular hydrogen bonding (N–H⋯O) stabilizing the lattice. Apply SHELXL for refinement, ensuring data collection at low temperatures (123 K) to minimize thermal motion artifacts .

Q. What computational methods are suitable for studying the electronic properties or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

- Docking Studies : If the compound has biological targets (e.g., enzyme inhibition), use AutoDock Vina to model binding interactions, leveraging crystallographic data from analogs .

Q. How can researchers address discrepancies in reported biological activity data for halogenated propanamides?

- Methodological Answer :

- Dose-Response Analysis : Validate activity using standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ampicillin).

- Metabolite Profiling : Use LC-MS to rule out degradation products influencing results. For example, hydrolyzed metabolites of this compound may exhibit off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.